Chiral Purity Specifications: (R)-Enantiomer vs. Racemic (DL) Mixture
The procurement of the specific (R)-enantiomer (CAS 700342-85-4) is mandated by the profound disparity in biological activity observed in the final drug products. In HCV NS3 protease inhibitors, the P1 cyclopropyl group interacts intimately with the S1 binding pocket. The (S)-enantiomer at the α-carbon results in a non-complementary fit, leading to a substantial loss in inhibitory potency. Commercially, this is reflected in the specific chiral purity standards: the (R)-enantiomer methyl ester is certified at ≥98% purity by chiral HPLC, whereas the racemic mixture (DL-cyclopropylglycine methyl ester) is a 50:50 mixture of active and inactive/less active components .
| Evidence Dimension | Enantiomeric composition and purity |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 700342-85-4): ≥98% purity (achiral + chiral HPLC) |
| Comparator Or Baseline | Racemic DL-cyclopropylglycine methyl ester: 50% (R)-enantiomer, 50% (S)-enantiomer |
| Quantified Difference | The target compound is a single, defined stereoisomer; the racemate contains 50% undesired stereoisomer requiring separation or leading to reduced yield/potency. |
| Conditions | Commercial certificate of analysis; biochemical receptor binding assays for HCV NS3 protease. |
Why This Matters
Using the racemic mixture necessitates costly chiral resolution steps or results in a 50% yield penalty and potential purification burden.
